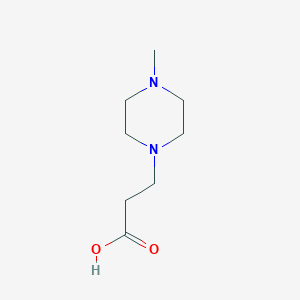
1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid
Vue d'ensemble
Description
1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid (NSPC) is a synthetic compound used in a variety of scientific research applications. It is a derivative of piperidine, and its unique properties make it an ideal starting material for a number of different chemical reactions.
Applications De Recherche Scientifique
Crystal Structure Analysis
The study on the crystal structures of salts derived from piperidine showcases the significance of non-covalent interactions in structure formation. Specifically, two anhydrous salts prepared with naphthalene-1,5-disulfonic acid, and 4-nitrophthalic acid exhibit complex crystal structures stabilized by classical hydrogen bonds alongside CH2···O, O···Cπ, and CH2···π interactions. These findings underscore the utility of 1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid derivatives in studying supramolecular synthons and their roles in crystalline architectures (Jin et al., 2015).
Anticancer Potential
A research initiative aimed at synthesizing new propanamide derivatives that incorporate 1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid and evaluating their efficacy as anticancer agents has yielded promising results. Certain derivatives demonstrate significant anticancer activity, highlighting the potential of these compounds in cancer treatment research (Rehman et al., 2018).
Nanomagnetic Catalysis
The functionalization of Fe3O4 nanoparticles with Piperidine-4-carboxylic acid (PPCA) leads to the development of Fe3O4-PPCA, a novel nanomagnetic reusable catalyst. This catalyst has demonstrated efficiency in synthesizing 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, showcasing its potential in facilitating green chemistry applications (Ghorbani‐Choghamarani & Azadi, 2015).
Enzyme Inhibition Studies
The synthesis and evaluation of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives reveal significant enzyme inhibition activities. These compounds, based on 1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid, exhibit potential as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their relevance in the development of treatments for neurodegenerative diseases (Khalid, Rehman, & Abbasi, 2014).
Propriétés
IUPAC Name |
1-naphthalen-2-ylsulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c18-16(19)13-7-9-17(10-8-13)22(20,21)15-6-5-12-3-1-2-4-14(12)11-15/h1-6,11,13H,7-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJITYWHEVEXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid | |
CAS RN |
147959-02-2 | |
| Record name | 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline](/img/structure/B1347406.png)


![(5E)-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1347415.png)






